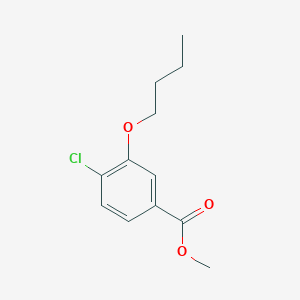

Methyl 3-butoxy-4-chlorobenzoate

Description

Methyl 3-butoxy-4-chlorobenzoate is an aromatic ester characterized by a benzoic acid backbone substituted with a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position and a chlorine atom at the 4-position, esterified with a methyl group. This compound’s structure imparts distinct physicochemical properties, such as moderate lipophilicity due to the butoxy chain and electron-withdrawing effects from the chloro substituent, which may influence its reactivity and stability compared to simpler benzoate esters.

Properties

IUPAC Name |

methyl 3-butoxy-4-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-4-7-16-11-8-9(12(14)15-2)5-6-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZHJLZOIXDKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-butoxy-4-chlorobenzoate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 3-butoxy-4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butoxy-4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically under reflux conditions.

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is used under reflux conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Ester Hydrolysis: Products include 3-butoxy-4-chlorobenzoic acid and methanol.

Oxidation and Reduction: Products include quinones or alcohols, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 3-butoxy-4-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-butoxy-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate

This compound, corrected in a 2010 corrigendum , shares a benzoate ester framework but differs in substituents: a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 4-position and a hydroxyl group (-OH) at the 3-position. Key comparisons include:

- Substituent Effects :

- The butoxy chain in Methyl 3-butoxy-4-chlorobenzoate increases lipophilicity compared to the cyclopropylmethoxy group, which has a rigid, three-membered ring. This difference may affect membrane permeability in biological systems.

- The chloro group (electron-withdrawing) in the former vs. the hydroxyl group (electron-donating) in the latter alters the ester’s susceptibility to hydrolysis. Chloro-substituted esters are typically more resistant to nucleophilic attack.

- Synthetic Utility :

- Hydroxyl groups (as in the corrected compound) enable further functionalization (e.g., glycosylation or sulfation), whereas chloro groups are less reactive under mild conditions.

Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters

These diterpenoid methyl esters, isolated from Austrocedrus chilensis resin , feature fused tricyclic or tetracyclic frameworks, contrasting sharply with the planar aromatic system of this compound. Key distinctions:

- Structural Complexity: Diterpenoid esters exhibit rigid, three-dimensional structures that influence their biological activity (e.g., antimicrobial or anti-inflammatory effects ).

- Applications: Benzoate esters like this compound are more likely to serve as synthetic intermediates or agrochemicals, whereas diterpenoid esters are studied for natural product-derived therapeutics.

Aliphatic Methyl Esters (e.g., Methyl Palmitate, Ethyl Linolenate)

These esters, identified in plant extracts , lack aromatic rings and instead feature long hydrocarbon chains. Comparisons highlight:

- Solubility: Aliphatic esters are highly nonpolar, making them suitable for lipid-based formulations, whereas this compound’s aromaticity provides moderate polarity for use in organic solvents.

- Biological Roles : Aliphatic esters often function as energy storage molecules or pheromones, while aromatic esters may exhibit bioactivity tied to receptor binding (e.g., insecticidal properties).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.